molecular formula C21H21ClN4O2S B2437206 (4-((3-Chloro-4-methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone CAS No. 1251599-49-1

(4-((3-Chloro-4-methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

Cat. No.: B2437206
CAS No.: 1251599-49-1
M. Wt: 428.94
InChI Key: HMXOBGNLOOZOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a process for the preparation of (S)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinyl ethyl)-5-pyrimidine carboxamide, a compound with a similar structure, has been patented . The process involves several stages and requires chromatographic separation .

Scientific Research Applications

Synthesis and Imaging Applications

One significant application of related compounds involves their synthesis for use in imaging, particularly in the context of Parkinson's disease. For instance, a study conducted by Wang et al. (2017) detailed the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for examining LRRK2 enzyme activity in Parkinson's disease. This synthesis showcases the compound's relevance in developing diagnostic tools for neurodegenerative disorders (Wang, M., Gao, M., Xu, Z., & Zheng, Q. (2017)).

Characterization and Novel Syntheses

Advanced Material Applications

The compound and its derivatives have also been investigated for their potential in advanced materials science. A study on the synthesis, DFT calculations, and analysis of a novel heteroannulated chromone derivative (MBCND) by Halim and Ibrahim (2017) exemplifies this, focusing on electronic structure and nonlinear optical properties. Such research indicates the compound's relevance in developing new materials with specific electronic and optical characteristics (Halim, S. A., & Ibrahim, M. (2017)).

Pharmacological Potential

Furthermore, derivatives of the compound have been studied for their anticancer activities. Kong et al. (2018) discovered a novel naphthyridine derivative that induces necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting potential therapeutic applications (Kong, Q., Lv, J., Yan, S., Chang, K.-J., & Wang, G. (2018)).

Mechanism of Action

Properties

IUPAC Name

[4-(3-chloro-4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c1-13-3-5-15-19(25-14-4-6-18(28-2)17(22)11-14)16(12-23-20(15)24-13)21(27)26-7-9-29-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXOBGNLOOZOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)Cl)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.